molecular formula C8H5ClN2O2 B2559748 5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 85929-41-5

5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B2559748
CAS No.: 85929-41-5
M. Wt: 196.59
InChI Key: FXHVMBKWFKRQHP-UHFFFAOYSA-N
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Description

The compound “5-(3-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. Oxadiazoles, for example, are known to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on its molecular structure and the reaction conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental measurements . Computational methods can also be used to predict these properties based on the compound’s molecular structure .

Scientific Research Applications

Synthesis and Characterization

The compound is involved in various synthetic procedures, often as a key ingredient in producing derivatives with potential applications in different fields. One such process is the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, which is enhanced by microwave irradiation, providing benefits like high yield, faster reaction rates, and simplified procedures (Li Zheng, 2004). Other studies have focused on creating novel compounds based on the 1,3,4-oxadiazole structure, characterizing them through various spectroscopic methods, and evaluating their properties (Z. Abbas et al., 2017).

Antimicrobial Properties

A significant area of application is the exploration of antimicrobial properties. For instance, synthesized compounds like 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine have shown antimicrobial activity against various bacterial and fungal strains (K. Kapadiya et al., 2020). The synthesis of Mannich bases bearing the 1,3,4-oxadiazoline ring system and their promising antimicrobial activities also highlight the potential of these compounds in developing new pharmaceuticals (D. JagadeeshPrasad et al., 2015).

Anti-inflammatory and Anti-thrombotic Activities

1,3,4-Oxadiazole derivatives have been studied for their anti-inflammatory and anti-thrombotic activities. Research has shown that certain derivatives can significantly enhance clotting time and exhibit substantial anti-inflammatory effects, which may be beneficial in developing pharmaceutical products targeting these conditions (Muhammadasim Raza Basra et al., 2019).

Properties

IUPAC Name

5-(3-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHVMBKWFKRQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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